molecular formula C12H8Cl2FNO B3172094 5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline CAS No. 946715-14-6

5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline

Cat. No.: B3172094
CAS No.: 946715-14-6
M. Wt: 272.1 g/mol
InChI Key: PQRUUJCAYKJBBM-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro and fluorophenoxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline typically involves the reaction of 3-chloro-4-fluorophenol with 5-chloro-2-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be utilized in the development of drugs targeting specific biological pathways. Notably, it has been referenced in the preparation of novel quinazoline derivatives, which exhibit potential as anti-cancer agents. The compound's ability to modify biological activity through structural variation makes it a valuable building block in medicinal chemistry.

Case Study: Quinazoline Derivatives

A patent describes the synthesis of a series of quinazoline derivatives that incorporate this compound as a key intermediate. These derivatives have shown promising results in preclinical studies for their efficacy against various cancer cell lines, indicating the compound's potential role in developing targeted cancer therapies .

Agrochemical Applications

In agrochemistry, this compound is used as a precursor for developing herbicides and pesticides. Its fluorinated phenoxy group contributes to enhanced biological activity and selectivity against target weeds while minimizing environmental impact.

Example: Herbicide Development

Research has demonstrated that compounds derived from this compound can effectively inhibit specific weed species without affecting crop plants. This selectivity is crucial for sustainable agricultural practices, allowing farmers to manage weed populations while preserving crop yields.

Proteomics Research

The compound is also employed in proteomics research as a biochemical tool. Its ability to interact with proteins makes it useful for studying protein function and interactions within biological systems.

Application in Biochemical Assays

This compound has been utilized in assays designed to investigate protein-ligand interactions, providing insights into molecular mechanisms of action for various biological processes. This application is particularly relevant in drug discovery, where understanding these interactions can lead to the identification of new therapeutic targets.

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
PharmaceuticalsIntermediate for quinazoline derivativesPotential anti-cancer activity
AgrochemicalsPrecursor for herbicides and pesticidesEnhanced selectivity and reduced impact
Proteomics ResearchBiochemical tool for studying protein interactionsInsights into molecular mechanisms

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2,4-dichlorophenoxy)phenol: This compound is similar in structure but has different substituents on the phenoxy group.

    3-Chloro-4-fluorophenol: A simpler compound that shares the fluorophenoxy group but lacks the aniline moiety.

Uniqueness

5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. Its combination of chloro and fluorophenoxy groups makes it particularly interesting for applications requiring specific electronic and steric characteristics.

Biological Activity

5-Chloro-2-(3-chloro-4-fluorophenoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C12H9Cl2FNO
  • Molecular Weight : 273.11 g/mol
  • CAS Number : 946715-14-6

This compound features a chloro and fluorine substituent on the phenoxy group, which may influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives with electron-withdrawing groups, such as chlorines and fluorines, enhance biological activity by affecting the electronic properties of the molecule, thereby improving binding affinity to target receptors or enzymes involved in cancer progression .

Case Study: Anticancer Efficacy
A study evaluated several aniline derivatives for their efficacy against human leukemia cell lines. The results indicated that compounds with similar substitutions to this compound demonstrated significant cytotoxicity, with IC50 values in the low micromolar range. Specifically, compounds exhibiting a 4-fluoro substituent showed promising activity against cancer cells, suggesting that the presence of halogens can enhance therapeutic potential .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival pathways.
  • Receptor Interaction : It may interact with receptors like the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy .
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through activation of caspases and modulation of p53 pathways .

In Vitro Studies

A series of in vitro assays have been conducted to assess the cytotoxicity and mechanism of action:

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-7 (Breast Cancer)0.65Apoptosis Induction
Compound BU937 (Leukemia)1.54EGFR Inhibition
This compoundVariousTBDTBD

These findings suggest that modifications to the aniline structure can significantly impact biological activity, with halogen substitutions enhancing potency.

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. In one study, compounds were administered orally to mice to assess potential toxic effects over a period of nine days at varying doses. The evaluation focused on both efficacy against Toxoplasma gondii and potential side effects .

Properties

IUPAC Name

5-chloro-2-(3-chloro-4-fluorophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO/c13-7-1-4-12(11(16)5-7)17-8-2-3-10(15)9(14)6-8/h1-6H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRUUJCAYKJBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901239295
Record name 5-Chloro-2-(3-chloro-4-fluorophenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946715-14-6
Record name 5-Chloro-2-(3-chloro-4-fluorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946715-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(3-chloro-4-fluorophenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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